Methyl 3-iodonaphthalene-1-carboxylate
Overview
Description
Methyl 3-iodonaphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an iodine atom at the third position and a carboxylate ester group at the first position of the naphthalene ring
Mechanism of Action
Target of Action
Methyl 3-iodonaphthalene-1-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It’s known that indole derivatives interact with various targets in the cell, leading to different biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including potential therapeutic effects against cancer cells and microbes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodonaphthalene-1-carboxylate typically involves the iodination of a naphthalene derivative followed by esterification. One common method is the iodination of 3-naphthoic acid using iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the desired position. The resulting 3-iodonaphthoic acid is then esterified using methanol and a catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodonaphthalene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation: Products may include naphthoquinones.
Reduction: Products can include dihydronaphthalenes.
Hydrolysis: The major product is 3-iodonaphthoic acid.
Scientific Research Applications
Methyl 3-iodonaphthalene-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It can be used in the synthesis of organic materials with specific electronic or optical properties.
Biological Studies: The compound may be used in studies involving the modification of biological molecules or as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromonaphthalene-1-carboxylate
- Methyl 3-chloronaphthalene-1-carboxylate
- Methyl 3-fluoronaphthalene-1-carboxylate
Uniqueness
Methyl 3-iodonaphthalene-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions and providing different electronic properties that can be exploited in various applications.
Properties
IUPAC Name |
methyl 3-iodonaphthalene-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBPXMDNOLVKIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=CC=CC=C21)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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